Brequinar

Beschreibung

This compound is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. this compound inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

See also: this compound Sodium (active moiety of).

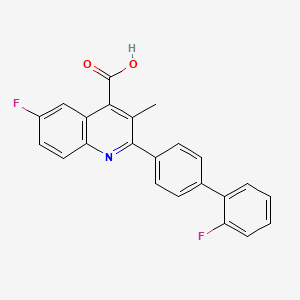

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEZJEYUWHETKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96201-88-6 (hydrochloride salt) | |

| Record name | Brequinar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00242165 | |

| Record name | Brequinar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96187-53-0 | |

| Record name | Brequinar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brequinar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brequinar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brequinar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREQUINAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brequinar's Mechanism of Action: A Deep Dive into DHODH Inhibition and Pyrimidine Depletion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar (formerly DuP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This mode of action leads to cell cycle arrest and inhibition of cellular proliferation, making this compound a compound of significant interest for its antiproliferative, immunosuppressive, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary molecular target of this compound is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate, with ubiquinone acting as an electron acceptor.[4][6] this compound exhibits potent inhibitory activity against mammalian DHODH, with reported IC50 values in the low nanomolar range.[7][8]

Kinetics of Inhibition

Studies have characterized the interaction of this compound with DHODH, revealing a mixed-type inhibition pattern with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[2][6] This suggests that this compound binds to a site on the enzyme that is distinct from the binding sites of either the substrate or the cofactor.[2][6] The inhibition constants (Ki') for this compound are in the range of 5-8 nM.[2][6] This potent and specific inhibition of mammalian DHODH is a key feature of this compound's mechanism, as it shows significantly less activity against DHODH from lower organisms such as yeast and bacteria.[2][6]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified across various enzymatic and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme/Cell Line | Notes | Reference |

| IC50 | ~20 nM | in vitro DHODH | General in vitro inhibitory concentration. | [7] |

| IC50 | 5.2 nM | Human DHODH | Potent inhibition of the human enzyme. | [8] |

| IC50 | 10 nM | Human DHODH | Species-specific inhibition. | [3] |

| IC50 | 367 nM | Rat DHODH | Demonstrates lower potency against the rat enzyme compared to human. | [3] |

| Ki' | 5-8 nM | L1210 DHODH | Mixed inhibition kinetics with respect to dihydroorotate or ubiquinone Q6. | [2][6] |

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A-375 | Melanoma | 0.59 | MTT | [6] |

| A549 | Lung Carcinoma | 4.1 | MTT | [6] |

| HCT 116 | Colon Carcinoma | 0.480 ± 0.14 | MTT | [7] |

| HCT 116 | Colon Carcinoma | 0.218 ± 0.24 | Colony Formation | [7] |

| HT-29 | Colon Carcinoma | >25 | MTT | [7] |

| HT-29 | Colon Carcinoma | >25 | Colony Formation | [7] |

| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT | [7] |

| MIA PaCa-2 | Pancreatic Cancer | 0.590 ± 0.36 | Colony Formation | [7] |

| Neuroblastoma Panel | Neuroblastoma | Low nM range | WST-1 | [4] |

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by this compound sets off a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool.

Depletion of Pyrimidine Nucleotides

By blocking the de novo synthesis pathway, this compound leads to a significant reduction in the intracellular concentrations of uridine and cytidine nucleotides (UMP, UDP, UTP, CTP).[7][9] These nucleotides are essential for a multitude of cellular processes, most notably the synthesis of DNA and RNA.[5] The antiproliferative and immunosuppressive effects of this compound can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus bypassing the DHODH-inhibited step.[7][10]

Cell Cycle Arrest

The depletion of pyrimidine nucleotides, essential for DNA replication, leads to an arrest of the cell cycle, primarily at the S-phase.[8][11] This cytostatic effect is a direct consequence of the inability of cells to synthesize the necessary building blocks for new DNA.

Immunosuppression

Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway for their expansion.[3][5] By inhibiting DHODH, this compound effectively suppresses T-cell proliferation and activation.[3] Mechanistic studies have shown that this compound inhibits the production of interleukin-2 (IL-2) transcripts and protein, a key cytokine for T-cell proliferation, and also downregulates the expression of the IL-2 receptor.[3]

Antiviral Activity

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis.[12] By depleting the host cell's pyrimidine pool, this compound creates an environment that is unfavorable for viral replication.[4][12] This mechanism of action confers broad-spectrum antiviral activity against a range of RNA viruses.[4][13]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

DHODH Enzyme Activity Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.

Materials:

-

Purified human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotic acid (substrate)

-

Decylubiquinone (cofactor)

-

2,6-dichlorophenolindophenol (DCPIP) (dye)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of purified DHODH in the assay buffer.

-

In a 96-well plate, pre-incubate the DHODH enzyme with this compound (at various concentrations) or DMSO (vehicle control) for 30 minutes at 37°C.

-

Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.

-

Initiate the reaction by adding the master mix to the wells containing the enzyme and inhibitor.

-

Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCPIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is a common method to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT 116, A549)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

Uridine (for rescue experiments)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and uridine for rescue experiments) for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound or vehicle

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Harvest cells treated with this compound or vehicle control.

-

Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Pyrimidine Pools by HPLC

High-performance liquid chromatography (HPLC) is employed to separate and quantify the levels of intracellular nucleotides.

Materials:

-

Cells treated with this compound or vehicle

-

Cold extraction buffer (e.g., 0.4 M perchloric acid)

-

Neutralization buffer (e.g., potassium carbonate)

-

HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)

-

UV detector

-

Nucleotide standards (UMP, UDP, UTP, CTP, etc.)

Procedure:

-

Rapidly harvest and wash the cells.

-

Extract the intracellular metabolites by adding cold extraction buffer.

-

Centrifuge to pellet the cellular debris and collect the supernatant.

-

Neutralize the extract with the neutralization buffer.

-

Analyze the extract using an HPLC system. The nucleotides are separated based on their physicochemical properties and detected by their UV absorbance.

-

Quantify the nucleotide concentrations by comparing the peak areas of the samples to those of the known standards.

Conclusion

This compound's mechanism of action is centered on its potent and specific inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of essential pyrimidine nucleotides, resulting in cell cycle arrest, immunosuppression, and broad-spectrum antiviral activity. The detailed understanding of its molecular interactions and cellular consequences, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued investigation and potential therapeutic applications. The ability to reverse its effects with exogenous uridine offers a valuable tool for both mechanistic studies and potential clinical management. This in-depth guide serves as a critical resource for researchers and drug development professionals working to harness the therapeutic potential of DHODH inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Brequinar's Impact on De Novo Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar (formerly DuP-785) is a potent and highly specific, non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism underlies its potent cytostatic effects, leading to cell cycle arrest, and has positioned it as a compound of interest for applications in oncology, immunology, and virology. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for nucleic acid replication. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. This compound exerts its biological effects by directly inhibiting DHODH.[1] This inhibition is highly specific to the mammalian form of the enzyme.[2]

The functional consequence of DHODH inhibition by this compound is a rapid depletion of the intracellular pools of pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP).[3][4] As these nucleotides are essential for the synthesis of DNA and RNA, their depletion leads to an S-phase arrest in the cell cycle and a cessation of cell proliferation.[4][5] The cytostatic effect of this compound can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pools.[6][7]

Quantitative Efficacy Data

The potency of this compound has been quantified across various experimental systems, including enzymatic assays and cell-based proliferation assays.

Enzymatic Inhibition

This compound is a potent inhibitor of human DHODH, with reported IC50 values in the low nanomolar range.

| Enzyme Source | IC50 (nM) | Reference |

| Human DHODH | 5.2 | [8] |

| Human DHODH | ~20 | |

| Human DHODH | 10 | [9] |

| Rat DHODH | 367 | [9] |

Table 1: In vitro inhibitory activity of this compound against DHODH.

Cell Proliferation Inhibition

The inhibition of DHODH by this compound translates to potent anti-proliferative activity in a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A-375 | Melanoma | 590 | [8] |

| A549 | Lung Carcinoma | 4100 | [8] |

| HCT 116 | Colon Cancer | Varies | [5] |

| HT-29 | Colon Cancer | Varies | [5] |

| MIA PaCa-2 | Pancreatic Cancer | Varies | [5] |

| EV71 (in RD cells) | Enterovirus 71 | 82.40 | [2] |

| EV70 | Enterovirus 70 | 29.26 | [2] |

| CVB3 | Coxsackievirus B3 | 35.14 | [2] |

Table 2: Anti-proliferative IC50 values of this compound in various cell lines.

Effect on Intracellular Nucleotide Pools

Treatment with this compound leads to a significant and rapid depletion of intracellular pyrimidine nucleotide pools.

| Cell Line | Treatment | Time (hours) | UTP Reduction | CTP Reduction | Reference |

| HEK-293T-hACE2 | 1 µM this compound | 4 | 33% | 16% | [3] |

| HEK-293T-hACE2 | 1 µM this compound | 8 | 83% | 77% | [3] |

| A549/ACE2 | 1 µM this compound | 4 | 33% | 16% | [3] |

| A549/ACE2 | 1 µM this compound | 8 | 83% | 77% | [3] |

Table 3: Effect of this compound on intracellular UTP and CTP levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

This compound

-

Dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of recombinant human DHODH in assay buffer.

-

Add 0.02 µg of DHODH to each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding a substrate mixture containing 2 mM DHO, 0.2 mM decylubiquinone, and 0.12 mM DCIP in assay buffer.

-

Immediately measure the absorbance at 600 nm and continue to monitor the decrease in absorbance over time, which corresponds to the reduction of DCIP.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[10]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11][12]

Intracellular Nucleotide Pool Analysis by HPLC

This method allows for the separation and quantification of intracellular nucleotides, providing a direct measure of this compound's effect on pyrimidine metabolism.

Materials:

-

Cultured cells

-

This compound

-

Cold methanol

-

Internal standard (e.g., N,N-di-methylphenylalanine)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Mobile phase buffers

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

Rapidly harvest the cells and quench metabolic activity by washing with ice-cold PBS.

-

Extract the metabolites by adding cold 80% methanol containing an internal standard.

-

Homogenize the cell suspension and centrifuge to pellet cellular debris.

-

Collect the supernatant containing the nucleotide extracts.

-

Analyze the extracts using an HPLC system equipped with a C18 reverse-phase column.

-

Separate the nucleotides using a gradient of an appropriate mobile phase.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

Quantify the nucleotide peaks by comparing their area to a standard curve of known nucleotide concentrations.[11][13]

Conclusion

This compound is a well-characterized, potent inhibitor of DHODH that effectively disrupts de novo pyrimidine synthesis. Its mechanism of action, leading to the depletion of essential pyrimidine nucleotides and subsequent cell cycle arrest, is supported by robust quantitative data. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other DHODH inhibitors. For researchers and drug development professionals, this compound serves as a valuable tool compound for studying pyrimidine metabolism and as a potential therapeutic agent in various disease contexts.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and this compound sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Pathways Affected by Brequinar

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar (formerly DuP-785) is a potent, selective, and well-characterized inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] Initially developed by DuPont Pharmaceuticals, its rights were later acquired by Bristol-Myers Squibb and subsequently by Clear Creek Bio.[1] this compound has been the subject of extensive investigation as an anticancer, immunosuppressive, and antiviral agent due to its fundamental role in modulating cellular proliferation.[1][2][3] This guide provides an in-depth examination of this compound's mechanism of action, the primary and secondary cellular pathways it affects, and the experimental methodologies used to investigate its biological activity.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

The primary molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme. DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate, using coenzyme Q as an electron acceptor.[2][4][5][6] This pathway is crucial for producing the pyrimidine nucleotides—uridine triphosphate (UTP) and cytidine triphosphate (CTP)—which are essential building blocks for DNA and RNA synthesis.[7]

By inhibiting DHODH, this compound effectively halts the de novo production of pyrimidines, leading to a rapid depletion of the intracellular UTP and CTP pools.[5][7] This pyrimidine starvation is the principal mechanism through which this compound exerts its cytostatic and, under certain conditions, cytotoxic effects.[6] The action of this compound is specific to this pathway, as its effects can be rescued by supplementing cells with exogenous uridine, which can be converted to UMP via the alternative pyrimidine salvage pathway.[4][8][9]

Cellular Pathways and Downstream Consequences

The depletion of pyrimidine pools triggers a cascade of effects on multiple interconnected cellular pathways that govern cell growth, division, and survival.

Cell Cycle Arrest

A primary consequence of pyrimidine starvation is the inability to sustain DNA and RNA synthesis, which is essential for cell division. This leads to a halt in cellular proliferation, characterized by a robust cell cycle arrest in the S-phase, where DNA replication occurs.[4][5][6][10] This effect is primarily cytostatic, meaning it stops cell growth without immediately causing cell death, as cells can often remain viable by utilizing the pyrimidine salvage pathway if external nucleosides are available.[6]

Modulation of Oncogenic Signaling

This compound significantly impacts key signaling pathways that are often dysregulated in cancer:

-

MYC Pathway: One of the most critical findings is that DHODH inhibition by this compound leads to the downregulation of the MYC family of oncoproteins (c-Myc and MYCN) and their downstream transcriptional targets.[10][11][12][13] Since MYC drives the expression of numerous genes involved in metabolism and proliferation, its suppression is a key component of this compound's anti-cancer activity.

-

p53 and p21 Pathways: The disruption of nucleotide synthesis and subsequent impairment of ribosomal RNA (rRNA) transcription can induce nucleolar stress.[9] This stress response leads to the stabilization and activation of the tumor suppressor protein p53.[9] Furthermore, the downregulation of MYC relieves its transcriptional repression of the cyclin-dependent kinase inhibitor p21, leading to p21 upregulation, which reinforces the cell cycle arrest.[10][12][14]

-

mTOR Pathway: Evidence suggests this compound treatment can suppress the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[11] In combination with other agents like cisplatin, this effect is significantly enhanced.[15]

Induction of Apoptosis and Programmed Cell Death

While this compound's standalone effect is often cytostatic, it can potently sensitize cancer cells to programmed cell death, including apoptosis and ferroptosis.

-

Apoptosis: this compound treatment has been shown to dramatically increase the sensitivity of cancer cells to apoptosis induced by agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[16] This sensitization is associated with the downregulation of anti-apoptotic proteins like c-FLIP and the induction of mitochondrial depolarization.[16]

-

Ferroptosis: In combination with cisplatin, this compound has been shown to synergistically induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[15]

Immunosuppressive Effects

This compound's antiproliferative action extends to immune cells. It effectively inhibits the activation and proliferation of lymphocytes, particularly T-cells.[17] This is achieved by blocking the production of Interleukin-2 (IL-2) and the expression of the high-affinity IL-2 receptor, both of which are critical for T-cell clonal expansion.[17] This mechanism underpins its potential use as an immunosuppressive agent.

Quantitative Data Presentation

The potency of this compound varies across different cell types and is typically measured by its half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Reference |

|---|---|---|---|

| HCT 116 | Colon Cancer | 0.027 µM | [4] |

| HT-29 | Colon Cancer | 0.17 µM | [4] |

| MIA PaCa-2 | Pancreatic Cancer | 0.38 µM | [4] |

| D425 | Medulloblastoma | 4.3 nM | [11] |

| D458 | Medulloblastoma | 15 nM | [11] |

| RD (EV71) | Rhabdomyosarcoma | 82.40 nM | [2] |

| HeLa | Cervical Cancer | 0.338 µM (48h) | [15] |

| CaSki | Cervical Cancer | 0.747 µM (48h) | [15] |

| Human DHODH | Recombinant Enzyme | 5.2 nM |[18] |

Table 2: Effect of this compound on Cellular Nucleotide Pools Data shows the percentage reduction of pyrimidine nucleotide pools in A549/ACE2 cells after treatment.

| Treatment (1 µM each) | Time | CTP Reduction (%) | UTP Reduction (%) | Reference |

|---|---|---|---|---|

| This compound | 4h | 16% | 33% | [7] |

| This compound | 8h | 77% | 83% | [7] |

| This compound + Dipyridamole | 2h | 34% | 47% | [7] |

| this compound + Dipyridamole | 4h | 71% | 79% |[7] |

Key Experimental Protocols

Investigating the effects of this compound involves a range of standard and specialized molecular and cellular biology techniques.

DHODH Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on the DHODH enzyme.

-

Principle: Recombinant human DHODH is used to catalyze the conversion of dihydroorotate to orotate. The reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric measurement of enzyme activity.

-

Methodology:

-

Recombinant human DHODH enzyme is incubated in a reaction buffer containing the substrate (dihydroorotate) and a quinone electron acceptor (e.g., Coenzyme Q).

-

The reaction is coupled to the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

-

Various concentrations of this compound are added to the reaction wells.

-

The rate of decrease in absorbance of the dye is measured over time using a plate reader.

-

IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.[8][19]

-

Cell Viability and Proliferation Assays

These assays assess the global effect of this compound on cell growth and survival.

-

Principle: Colorimetric (MTT, XTT) or luminescent (CellTiter-Glo) assays are used to quantify the number of viable cells in a culture based on metabolic activity or ATP content.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for a specified period (e.g., 48-72 hours).

-

For an MTT assay, the MTT reagent is added and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then solubilized, and the absorbance is read.[7]

-

For a CellTiter-Glo assay, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[6]

-

The results are used to generate dose-response curves and calculate IC50 values.

-

Analysis of Intracellular Nucleotide Pools

This method directly quantifies the primary biochemical effect of this compound.

-

Principle: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to separate and quantify intracellular nucleotides.

-

Methodology:

-

Cells are cultured and treated with this compound for various time points.

-

At each time point, the culture medium is rapidly removed, and cells are washed with cold saline.

-

Metabolites are extracted by lysing the cells with a cold solvent, typically a methanol/acetonitrile/water mixture or trichloroacetic acid.

-

The cell lysate is centrifuged to remove protein and cell debris.

-

The supernatant containing the metabolites is collected and analyzed by LC-MS/MS.

-

The concentrations of UTP, CTP, and other nucleotides are determined by comparing their signals to those of known standards.[7]

-

Cell Cycle Analysis by Flow Cytometry

This technique determines the proportion of cells in different phases of the cell cycle.

-

Principle: A DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA, allowing for differentiation between G0/G1, S, and G2/M phases.

-

Methodology:

-

Cells are treated with this compound for a set duration (e.g., 24 hours).

-

Cells are harvested, washed, and fixed, typically with cold 70% ethanol, which also permeabilizes the cell membrane.

-

The fixed cells are treated with RNase to prevent staining of double-stranded RNA.

-

Cells are stained with a PI solution.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The resulting data is analyzed to generate a histogram showing the distribution of cells across the cell cycle phases.[17]

-

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent that functions by specifically inhibiting the de novo pyrimidine synthesis pathway. Its primary action—the depletion of cellular pyrimidine pools—initiates a cascade of downstream events, including a robust S-phase cell cycle arrest, modulation of critical oncogenic signaling pathways such as MYC and p53, and sensitization of cancer cells to programmed cell death. These well-defined mechanisms make this compound a valuable tool for cancer biology research and a candidate for combination therapies, particularly with agents that can overcome resistance mechanisms like the pyrimidine salvage pathway.[4][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with this compound via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 14. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and this compound sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pubs.acs.org [pubs.acs.org]

Brequinar's Impact on Cell Proliferation and Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, which are fundamental processes for cell proliferation and growth.[3] By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cell proliferation, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathway it modulates.

Core Mechanism of Action: Inhibition of Pyrimidine Synthesis

This compound exerts its primary effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[3] This reaction is a rate-limiting step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine). By blocking this crucial step, this compound leads to a depletion of the pyrimidine nucleotide pool necessary for DNA and RNA synthesis, thereby impeding cell proliferation.[4]

Signaling Pathway Diagram

Caption: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on cell proliferation and DHODH activity have been quantified across various cell lines and experimental conditions.

Table 1: this compound IC50 Values for Cell Proliferation

| Cell Line | Cancer Type | IC50 Value | Assay Conditions |

| A-375 | Melanoma | 0.59 µM | 48 hours, MTT assay[1] |

| A549 | Lung Carcinoma | 4.1 µM | Not specified[1] |

| HeLa | Cervical Cancer | 5.649 µM (24h), 0.338 µM (48h), 0.156 µM (72h) | CCK-8 assay[5] |

| CaSki | Cervical Cancer | 0.747 µM (48h), 0.228 µM (72h) | CCK-8 assay[5] |

| HCT 116 | Colon Cancer | Most sensitive among tested cell lines | MTT assay[4] |

| Various Neuroblastoma cell lines | Neuroblastoma | Low nanomolar range | Not specified[6] |

| MOLT-4 | T-cell Leukemia | 0.7 µM | 72 hours[7] |

| HL-60 | Promyelocytic Leukemia | 4.4 nM | Not specified[7] |

Table 2: this compound IC50/EC50 Values for Other Biological Activities

| Target/Effect | Value | Cell Line/System | Assay Conditions |

| Human DHODH | IC50: 5.2 nM[1] | Recombinant human DHODH | In vitro enzyme assay[7] |

| Human DHODH | IC50: ~20 nM[1] | In vitro | Not specified |

| L1210 DHODH | Ki': 5-8 nM | L1210 cells | Mixed inhibition kinetics[2] |

| Apoptosis Induction | EC50: 214 nM | U-937 (Histiocytic Lymphoma) | 3 days, Annexin-V-FITC staining[1] |

| Cell Differentiation | EC50: 262 nM | U-937 (Histiocytic Lymphoma) | 3 days, flow cytometry[1] |

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: A generalized workflow for determining cell viability using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Detailed Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

DHODH Enzymatic Assay

This in vitro assay measures the enzymatic activity of DHODH and its inhibition by compounds like this compound.

Detailed Methodology:

-

Reagents:

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer and the recombinant DHODH enzyme.

-

Add various concentrations of this compound or a vehicle control and pre-incubate for a specific time (e.g., 30 minutes) at room temperature.[7]

-

Initiate the reaction by adding the substrate (DHO) and the electron acceptor (e.g., DCPIP).

-

Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a microplate reader.[10]

-

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits DHODH activity by 50%.

Conclusion

This compound is a well-characterized inhibitor of DHODH that effectively halts cell proliferation by depleting the pyrimidine nucleotide pool. Its potent activity has been demonstrated across a wide range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of this compound and other DHODH inhibitors on cell growth, apoptosis, and enzyme activity. The provided quantitative data and pathway visualizations offer a comprehensive resource for professionals in the field of drug development and cancer research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

Brequinar's Immunosuppressive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines, this compound effectively curtails the proliferation of rapidly dividing cells, including activated lymphocytes. This mechanism of action confers upon this compound significant immunosuppressive properties, making it a subject of interest for the treatment of autoimmune diseases and the prevention of organ transplant rejection. This guide provides an in-depth technical overview of this compound's core immunosuppressive activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

This compound's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of uridine and cytidine nucleotides (UTP and CTP), which are vital for the synthesis of DNA and RNA.

Activated lymphocytes, upon encountering an antigen, undergo rapid clonal expansion, a process that demands a substantial supply of nucleotides for DNA replication and protein synthesis. These cells rely heavily on the de novo pyrimidine synthesis pathway to meet this demand. By inhibiting DHODH, this compound effectively starves activated lymphocytes of the necessary pyrimidine building blocks, leading to a cell cycle arrest, primarily at the S-phase, and a subsequent halt in proliferation.[4]

Quantitative Data

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The inhibitory potency of this compound against DHODH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the human enzyme.

| Enzyme Source | IC50 (nM) | Reference |

| Human DHODH | 2.1 | [5] |

| Human DHODH/ΔTM | 4.5 | [1] |

Inhibition of Cell Proliferation

This compound's inhibition of DHODH translates to a potent anti-proliferative effect on various cell types, particularly cancer cell lines that are highly dependent on de novo pyrimidine synthesis.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HCT 116 | MTT | 0.480 ± 0.14 | [3] |

| HCT 116 | CFA | 0.218 ± 0.24 | [3] |

| MIA PaCa-2 | MTT | 0.680 ± 0.25 | [3] |

| MIA PaCa-2 | CFA | 0.590 ± 0.36 | [3] |

| HT-29 | MTT | >25 | [3] |

| HT-29 | CFA | >25 | [3] |

| HL-60 | Cell Growth | 0.0044 | [1] |

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay

Effects on Lymphocyte Proliferation and Cytokine Production

This compound demonstrates a significant inhibitory effect on the proliferation of T-lymphocytes. While quantitative data on the inhibition of specific cytokine production is less consistently reported in absolute concentrations, the overall trend indicates a reduction in key pro-inflammatory cytokines.

| Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Human PBMC | PHA | 1 µM | Inhibition of proliferation | [6] |

| Murine Spleen Cells | Con A (5 µg/mL) | 0.001-10 µg/mL | Dose-dependent inhibition of proliferation | |

| T-ALL cell lines | - | 1 µM | S-phase cell cycle arrest | [4] |

| Activated CD3+ T cells | αCD3/CD28 | 50 nM | 37% reduction in proliferation | [7] |

| Activated CD3+ T cells | αCD3/CD28 | 100 nM | 84% reduction in proliferation | [7] |

| Activated CD3+ T cells | αCD3/CD28 | 200 nM | 95% reduction in proliferation | [7] |

| Activated CD3+ T cells | αCD3/CD28 | 500 nM | 95% reduction in proliferation | [7] |

Detailed Experimental Protocols

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive DNA precursor, [³H]-thymidine, into newly synthesized DNA.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

-

Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2.5 µg/mL)

-

This compound stock solution (dissolved in DMSO)

-

[³H]-Thymidine (1 µCi/well)

-

96-well flat-bottom culture plates

-

Cell harvester

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Isolate PBMCs or splenocytes using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with RPMI-1640 medium.

-

Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (DMSO).

-

Add 50 µL of the mitogen solution to stimulate the cells. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Cytokine Production Assay (ELISA for IL-2)

This protocol describes the measurement of Interleukin-2 (IL-2) in the supernatant of lymphocyte cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Lymphocyte culture supernatants (from the proliferation assay or a separate culture)

-

Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of standards and culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-2 in the samples based on the standard curve.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of lymphocytes by flow cytometry.

Materials:

-

Lymphocytes treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Harvest lymphocytes (approximately 1 x 10⁶ cells) from culture.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events.

-

Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Conclusion

This compound's potent inhibition of DHODH and subsequent disruption of de novo pyrimidine synthesis provide a clear and compelling mechanism for its immunosuppressive effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in immune-mediated diseases. The provided visualizations of the core signaling pathway and experimental workflows serve as a quick reference for understanding the fundamental principles behind this compound's action and its evaluation. Further research into the nuanced effects of this compound on different immune cell subsets and its potential for combination therapies will be crucial in defining its clinical utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules [frontiersin.org]

The Scientific Odyssey of Brequinar (DUP-785): A Technical Guide

An In-depth Examination of the History, Mechanism, and Development of a Potent Dihydroorotate Dehydrogenase Inhibitor

Abstract

Brequinar (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has traversed a complex developmental path, from its initial promise as an anticancer and immunosuppressive agent to its renewed investigation for viral infections and specific hematological malignancies. This technical guide provides a comprehensive overview of this compound's history, its molecular mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific journey and its place in modern pharmacology.

Introduction: A Storied History

This compound was first synthesized by DuPont Pharmaceuticals in the 1980s.[1][2] The rights to the compound were later acquired by Bristol-Myers Squibb in 2001, and subsequently by Clear Creek Bio in 2017.[1][2] Initially investigated as an immunosuppressant for organ transplant rejection and as a broad-spectrum anticancer drug, this compound's development was hampered by a narrow therapeutic window and significant side effects at effective doses.[1][2] Despite these early setbacks, its potent mechanism of action has led to continued research, with recent studies exploring its utility in combination therapies for some cancers, as an antiviral agent, and for the treatment of acute myeloid leukemia (AML).[1][3][4][5]

Mechanism of Action: Targeting Pyrimidine Synthesis

This compound's primary pharmacological effect is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[3][6][7] This inhibition blocks the synthesis of pyrimidine-based nucleotides, which are essential for DNA and RNA synthesis, and consequently inhibits cell growth and proliferation.[1][6]

This compound exhibits mixed-inhibition kinetics with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[1][8] It binds to a unique site on the mammalian DHODH enzyme, distinct from the binding sites of either the substrate or the cofactor.[1][8] This specificity contributes to its high potency.

The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which in turn has several downstream effects, including:

-

Inhibition of T-cell proliferation: By depriving T-cells of the necessary nucleotides for clonal expansion, this compound exerts an immunosuppressive effect.[6]

-

Cell cycle arrest: The lack of pyrimidines leads to an S-phase stall in the cell cycle.[9]

-

Induction of apoptosis: In some cancer cell lines, prolonged pyrimidine depletion can trigger programmed cell death.[3]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to this compound's potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| IC50 | 5.2 nM | Human DHODH | [10] |

| Ki' | 5-8 nM | L1210 DHODH | [1][8] |

Table 2: Pharmacokinetic Parameters of this compound in Cancer Patients

| Parameter | Value | Dosing | Reference |

| Alpha Half-life (t1/2α) | 0.1 - 0.7 h | 10 min IV infusion | [11] |

| Beta Half-life (t1/2β) | 1.5 - 8.2 h | 10 min IV infusion | [11] |

| Maximum Tolerated Dose (MTD) - Poor Risk | 210 mg/m²/day | 5 consecutive days, every 4 weeks | [11] |

| Maximum Tolerated Dose (MTD) - Good Risk | 350 mg/m²/day | 5 consecutive days, every 4 weeks | [11] |

Preclinical Development

This compound has demonstrated significant antitumor activity in a variety of preclinical models.

Xenograft Studies

-

Head and Neck Squamous Cell Carcinoma (HNSCC): this compound showed statistically significant growth-delaying effects in 4 out of 5 HNSCC xenograft lines tested. In one particularly sensitive line, tumor growth was completely inhibited for 17 days.[12]

-

Glioblastoma: In a subcutaneous xenograft model using LN229 glioblastoma cells, daily intraperitoneal injections of this compound at 10 mg/kg significantly reduced tumor volume and weight.[4]

-

Small Cell Lung Cancer (SCLC): this compound demonstrated strong suppression of SCLC tumor growth in both patient-derived xenograft (PDX) models and an autochthonous mouse model.[5]

Table 3: Summary of Key Preclinical Xenograft Studies

| Cancer Type | Model | Dosing Regimen | Key Findings | Reference |

| HNSCC | Nude mice with HNSCC xenografts | 50 mg/kg/day, i.p., 5 days | Significant growth delay in 4/5 lines; complete inhibition in one line for 17 days. | [12] |

| Glioblastoma | Subcutaneous LN229 xenografts | 10 mg/kg, i.p., daily | Reduced tumor volume and weight. | [4] |

| SCLC | PDX and autochthonous models | Not specified | Strong suppression of tumor growth. | [5] |

Immunosuppressive Effects

In vitro studies have shown that this compound inhibits mitogen-stimulated activation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, starting at concentrations of 10-6 M.[6] Its immunosuppressive effects are complex, involving the inhibition of interleukin-2 (IL-2) production and the expression of the IL-2 receptor, ultimately leading to the prevention of T-cell progression from the G0/G1 to the S and G2+M phases of the cell cycle.[6]

Clinical Development

This compound has undergone several clinical trials, primarily in oncology.

Solid Tumors

Phase I and II clinical trials of this compound in patients with various solid tumors, including melanoma and colorectal cancer, were largely unsuccessful.[3][7][9] While the drug demonstrated on-target inhibition of DHODH, it failed to produce significant objective responses.[7][13] The primary dose-limiting toxicity was myelosuppression, particularly thrombocytopenia.[11] The lack of efficacy in solid tumors is thought to be due, in part, to the ability of tumor cells to utilize pyrimidine salvage pathways to circumvent the effects of DHODH inhibition.[3][9]

Table 4: Summary of Early Phase Clinical Trials in Solid Tumors

| Phase | Cancer Type(s) | Key Outcome(s) | Dose-Limiting Toxicity | Reference(s) |

| I | Various advanced cancers | No objective responses, one minor response. | Myelosuppression (thrombocytopenia). | [11] |

| II | Metastatic colorectal cancer | Inactive. | Not specified. | [7] |

| II | Advanced melanoma | No objective responses. | Moderate toxicity. | [9] |

Recent and Ongoing Trials

More recently, the focus of this compound's clinical development has shifted. It is currently being investigated in a Phase 1b/2a trial for relapsed/refractory acute myeloid leukemia (AML). Additionally, its potent antiviral properties have led to its evaluation as a potential treatment for COVID-19.[1][2]

Experimental Protocols

DHODH Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against DHODH, based on methods described in the literature.[1]

Materials:

-

L1210 murine leukemia cells (or other source of mammalian DHODH)

-

Lubrol PX (or other suitable detergent for solubilization)

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 2 mM dithiothreitol and 20% glycerol)

-

This compound sodium

-

[14C]dihydroorotate

-

Ubiquinone Q6

-

DE81 filter paper

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation: Isolate mitochondria from L1210 cells by differential centrifugation. Solubilize the DHODH from the mitochondrial fraction using a detergent such as Lubrol PX.

-

Reaction Setup: In a reaction tube, combine the solubilized DHODH preparation with the reaction buffer. Add varying concentrations of this compound (or vehicle control). Pre-incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.[1]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrates, [14C]dihydroorotate and ubiquinone Q6.

-

Time Course and Quantification: At specific time points (e.g., every 2 minutes for a total of 8 minutes), remove aliquots of the reaction mixture and spot them onto DE81 filter paper to stop the reaction.[1] Wash the filter papers to remove unreacted substrate and quantify the amount of product ([14C]orotate) formed using liquid scintillation counting.

-

Data Analysis: Determine the initial reaction velocities from the time course data. Fit the velocity data to various enzyme inhibition models (e.g., competitive, uncompetitive, mixed) using non-linear least squares regression to determine the type of inhibition and the inhibition constant (Ki').[1]

Conclusion

This compound (DUP-785) is a well-characterized, potent inhibitor of DHODH with a rich and ongoing history of scientific investigation. While its initial development as a monotherapy for solid tumors was unsuccessful, a deeper understanding of its mechanism of action and the role of pyrimidine salvage pathways has opened new avenues for its potential therapeutic application. The continued exploration of this compound in hematological malignancies, as an antiviral, and in combination with other agents underscores its enduring importance as a pharmacological tool and a potential therapeutic agent. This technical guide provides a solid foundation for researchers and clinicians interested in the past, present, and future of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of dihydroorotate dehydrogenase activity by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phase I and pharmacokinetic study of this compound (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor activity of this compound sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Re-evaluation of this compound sodium, a dihydroorotate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Brequinar's Function in Blocking Pyrimidine Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). We will explore its core mechanism of action, the downstream cellular consequences of pyrimidine pool depletion, relevant quantitative data, and detailed experimental protocols for studying its effects.

Introduction to this compound

This compound (DuP-785), chemically known as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, is a synthetic quinolinecarboxylic acid analogue.[1] It was originally developed by DuPont Pharmaceuticals and has been investigated for its antineoplastic, immunosuppressive, and antiviral properties.[1][2] The primary molecular target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine nucleotide synthesis pathway.[2][3] By inhibiting this enzyme, this compound effectively halts the production of essential pyrimidine building blocks required for DNA and RNA synthesis, thereby impeding cell growth and proliferation.[2][4]

Core Mechanism of Action: Inhibition of DHODH

To understand this compound's function, it is essential to first understand the pathway it targets.

The De Novo Pyrimidine Biosynthesis Pathway

Cells can produce pyrimidine nucleotides through two main routes: the de novo pathway and the salvage pathway. The de novo pathway synthesizes pyrimidines from simple precursor molecules like amino acids and carbon dioxide. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway.[4][5] Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a committed step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP).[4][6]

This compound's Interaction with DHODH

This compound is a highly potent and selective inhibitor of mammalian DHODH.[2][3] It does not inhibit DHODH from non-mammalian sources such as yeast or bacteria.[3][5] Kinetic studies have revealed that this compound exhibits mixed-type inhibition with respect to both the substrate (dihydroorotate) and the cofactor (ubiquinone).[3][5] This suggests that this compound binds to a unique site on the DHODH enzyme, distinct from the binding sites for either the substrate or the cofactor.[3][5] This potent inhibition leads to a rapid and sustained depletion of the intracellular pyrimidine pool, which is the foundation for its therapeutic effects.[7]

Cellular and Physiological Consequences of DHODH Inhibition

The blockade of DHODH by this compound triggers a cascade of downstream effects:

-

Pyrimidine Depletion and Substrate Accumulation: The most direct consequence is a dose-dependent depletion of pyrimidine nucleotides (UTP and CTP) and a corresponding accumulation of the DHODH substrate, dihydroorotate.[8]

-

Cell Cycle Arrest: Rapidly dividing cells, which have a high demand for nucleotides for DNA replication, are particularly sensitive to pyrimidine depletion. Inhibition of DHODH leads to a stall in cell cycle progression, primarily during the S-phase.[9][10]

-

Immunosuppression: Proliferating lymphocytes are highly dependent on the de novo pathway for pyrimidine synthesis. This compound's inhibition of this pathway leads to the suppression of T-cell proliferation and other immune functions.[7][11]

-

Antiviral Activity: Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery, including nucleotide synthesis, for their own replication. By depleting the pyrimidine pool, this compound exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses.[4][12]

-

Anticancer Effects: Cancer cells are characterized by rapid and uncontrolled proliferation, making them heavily reliant on de novo nucleotide synthesis. This compound has demonstrated potent anticancer properties in preclinical models of various cancers, including neuroblastoma and acute myeloid leukemia (AML).[6][13]

-